molecular formula C26H30N4O7 B13438503 (Z)-but-2-enedioic acid;2-[2-[(3S)-3-(dimethylamino)pyrrolidin-1-yl]pyridin-3-yl]-5-ethyl-7-methoxy-3,1-benzoxazin-4-one

(Z)-but-2-enedioic acid;2-[2-[(3S)-3-(dimethylamino)pyrrolidin-1-yl]pyridin-3-yl]-5-ethyl-7-methoxy-3,1-benzoxazin-4-one

Cat. No.: B13438503
M. Wt: 510.5 g/mol
InChI Key: YLFBWXUNSRKFNI-DASCVMRKSA-N
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Description

(Z)-but-2-enedioic acid;2-[2-[(3S)-3-(dimethylamino)pyrrolidin-1-yl]pyridin-3-yl]-5-ethyl-7-methoxy-3,1-benzoxazin-4-one is a complex organic compound that features multiple functional groups, including a benzoxazinone ring, a pyrrolidine ring, and a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-but-2-enedioic acid;2-[2-[(3S)-3-(dimethylamino)pyrrolidin-1-yl]pyridin-3-yl]-5-ethyl-7-methoxy-3,1-benzoxazin-4-one typically involves multi-step organic reactions. The process may start with the preparation of the benzoxazinone core, followed by the introduction of the pyridine and pyrrolidine rings through various coupling reactions. Common reagents used in these steps include organometallic catalysts, protecting groups, and specific solvents to ensure the desired reaction conditions.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale batch reactions with optimized conditions to maximize yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy and ethyl groups, leading to the formation of corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can target the double bonds or the nitrogen-containing rings, resulting in saturated derivatives.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents, acylating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while substitution reactions can introduce new functional groups such as halides or alkyl chains.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it a valuable intermediate in organic synthesis.

Biology

In biological research, the compound may be studied for its potential bioactivity. Its structural features suggest that it could interact with biological targets such as enzymes or receptors, making it a candidate for drug discovery and development.

Medicine

The compound’s potential medicinal applications include its use as a lead compound in the development of new pharmaceuticals. Its ability to interact with specific molecular targets could make it useful in treating diseases such as cancer, infections, or neurological disorders.

Industry

In the industrial sector, the compound may be used in the development of new materials with specific properties. Its complex structure could impart unique characteristics to polymers, coatings, or other materials.

Mechanism of Action

The mechanism of action of (Z)-but-2-enedioic acid;2-[2-[(3S)-3-(dimethylamino)pyrrolidin-1-yl]pyridin-3-yl]-5-ethyl-7-methoxy-3,1-benzoxazin-4-one likely involves its interaction with specific molecular targets such as enzymes, receptors, or nucleic acids. The compound’s various functional groups allow it to form multiple types of interactions, including hydrogen bonding, hydrophobic interactions, and π-π stacking. These interactions can modulate the activity of the target molecules, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

    Benzoxazinones: Compounds with a similar benzoxazinone core structure.

    Pyrrolidine Derivatives: Compounds containing the pyrrolidine ring.

    Pyridine Derivatives: Compounds with a pyridine ring.

Uniqueness

What sets (Z)-but-2-enedioic acid;2-[2-[(3S)-3-(dimethylamino)pyrrolidin-1-yl]pyridin-3-yl]-5-ethyl-7-methoxy-3,1-benzoxazin-4-one apart from similar compounds is its unique combination of functional groups and rings

Properties

Molecular Formula

C26H30N4O7

Molecular Weight

510.5 g/mol

IUPAC Name

(Z)-but-2-enedioic acid;2-[2-[(3S)-3-(dimethylamino)pyrrolidin-1-yl]pyridin-3-yl]-5-ethyl-7-methoxy-3,1-benzoxazin-4-one

InChI

InChI=1S/C22H26N4O3.C4H4O4/c1-5-14-11-16(28-4)12-18-19(14)22(27)29-21(24-18)17-7-6-9-23-20(17)26-10-8-15(13-26)25(2)3;5-3(6)1-2-4(7)8/h6-7,9,11-12,15H,5,8,10,13H2,1-4H3;1-2H,(H,5,6)(H,7,8)/b;2-1-/t15-;/m0./s1

InChI Key

YLFBWXUNSRKFNI-DASCVMRKSA-N

Isomeric SMILES

CCC1=C2C(=CC(=C1)OC)N=C(OC2=O)C3=C(N=CC=C3)N4CC[C@@H](C4)N(C)C.C(=C\C(=O)O)\C(=O)O

Canonical SMILES

CCC1=C2C(=CC(=C1)OC)N=C(OC2=O)C3=C(N=CC=C3)N4CCC(C4)N(C)C.C(=CC(=O)O)C(=O)O

Origin of Product

United States

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